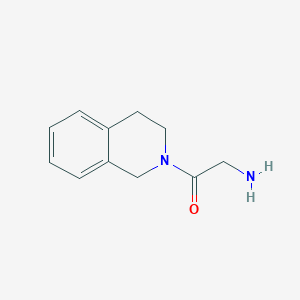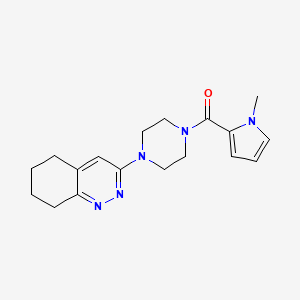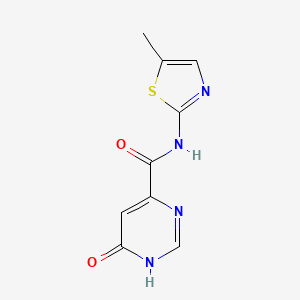![molecular formula C18H17BrN2O2 B2484454 3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2097909-86-7](/img/structure/B2484454.png)
3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine" belongs to a class of organic compounds known for their intricate structures and significant potential in various applications, including medicinal chemistry. These compounds are characterized by their bromo-, benzofuran, and pyrrolidine moieties, contributing to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" often involves carbon-carbon coupling reactions, a cornerstone in the field of organic chemistry. For instance, a study highlighted the synthesis of novel pyridine derivatives through carbon-carbon coupling, employing techniques that are potentially applicable to the synthesis of the compound (Ghiasuddin et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively analyzed using X-ray diffraction (XRD) and density functional theory (DFT). These analyses reveal detailed insights into the molecular geometry, bond lengths, and angles, critical for understanding the reactive nature and stability of such compounds (Ghiasuddin et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds have been explored through various studies. One such study on a closely related compound involved mapping the molecular electrostatic potential (MEP) to indicate chemical reactivity, alongside investigating nonlinear optical properties which were found to be significant due to the conjugation effect (Ghiasuddin et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis and biological evaluation of compounds bearing similarities to the brominated pyridine and benzofuran derivatives. For instance, studies on the synthesis of coumarin derivatives, including benzofurano[3,2-b]4H-pyran and its antimicrobial activity, indicate the broad interest in creating novel compounds with potential biological applications (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, the synthesis of D-xylofuranosyl-pyridine C-nucleosides and their evaluation for antiviral and cytostatic activity showcases the ongoing research into pyridine derivatives for therapeutic purposes (Verberckmoes et al., 1991).
Structural and Chemical Properties
The structural analysis of compounds with benzofuran and pyridine cores has been a subject of interest. For example, the study of darifenacin hydrobromide, which includes a benzofuran derivative, highlights the importance of understanding the conformation and crystal packing of such molecules (Selvanayagam, Sridhar, & Ravikumar, 2009). This knowledge is crucial for the development of pharmaceuticals and materials with specific properties.
Synthetic Approaches and Applications
Innovative synthetic methods and applications for brominated and benzofuran-containing compounds are continually being developed. The synthesis of 5-beta-D-ribofuranosylnicotinamide, an isosteric and isoelectronic analogue of nicotinamide nucleoside, demonstrates the creative approaches to nucleoside analogues with potential therapeutic applications (Kabat, Pankiewicz, & Watanabe, 1987). Moreover, the development of straightforward synthesis methods for pharmaceutical and agrochemical building blocks, such as 3-benzyloxy-5-bromopicolinate ester, highlights the relevance of such compounds in diverse scientific and industrial fields (Verdelet et al., 2011).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this molecule, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have potential applications in many aspects .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to a wide range of biological and pharmacological activities . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects, indicating potential anticancer activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the therapeutic potential of these compounds, especially in the search for efficient antimicrobial candidates .
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-16-8-15(9-20-10-16)18(22)21-5-3-14(11-21)12-1-2-17-13(7-12)4-6-23-17/h1-2,7-10,14H,3-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMUBGMZEIMOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)


![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2484383.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)
![N-cyclopentyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2484389.png)

